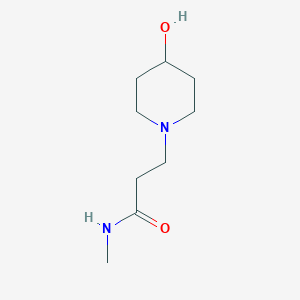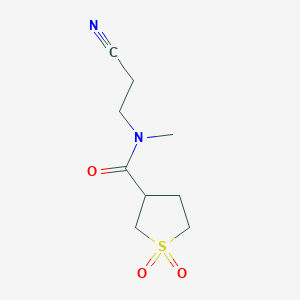
1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide, also known as CFIS, is a chemical compound that has gained attention in the scientific community for its potential use in drug development. CFIS belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, CFIS has a unique structure that makes it a promising candidate for treating other diseases as well.
Mechanism of Action
The exact mechanism of action of 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in disease progression. In cancer research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer progression. In Alzheimer's disease research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning.
Biochemical and physiological effects:
1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In Alzheimer's disease research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to improve cognitive function and inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Advantages and Limitations for Lab Experiments
1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has several advantages for lab experiments, including its unique structure, which makes it a promising candidate for drug development. 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has also been shown to have low toxicity and good bioavailability, which are important factors for drug development. However, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has some limitations for lab experiments, including its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide research, including further studies on its mechanism of action and potential use in treating various diseases. In cancer research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide could be further studied for its potential use in combination with other chemotherapy drugs. In inflammation research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide could be further studied for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. In Alzheimer's disease research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide could be further studied for its potential use in preventing the formation of amyloid-beta plaques and improving cognitive function. Overall, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has shown promising results in various scientific research applications and has the potential to be a valuable tool in drug development.
Synthesis Methods
1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide can be synthesized using a multistep process that involves the reaction of 5-chlorofuran-2-carboxylic acid with thionyl chloride, followed by the reaction with 2,3-dihydroindole-5-amine and sulfonamide. The final product is obtained after purification through recrystallization.
Scientific Research Applications
1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a common factor in many diseases, and 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(5-Chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide has also been studied for its neuroprotective effects and potential use in treating Alzheimer's disease.
properties
IUPAC Name |
1-(5-chlorofuran-2-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-12-4-3-11(20-12)13(17)16-6-5-8-7-9(21(15,18)19)1-2-10(8)16/h1-4,7H,5-6H2,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEZTAUETBYNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)




![4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)
![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)
![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567938.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)
![6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-3-carboxylic acid](/img/structure/B7567948.png)